molecular formula C8H9NO2 B154934 Phenyl methylcarbamate CAS No. 1943-79-9

Phenyl methylcarbamate

Cat. No. B154934
CAS RN: 1943-79-9
M. Wt: 151.16 g/mol
InChI Key: SCWKRWCUMCMVPW-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

A mixture of commercially available methylamine hydrochloride (50 g, 0.74 mol), pyridine (124 mL, 1.53 mol), and N,N-dimethylformamide (500 mL) was stirred at 5° C., and commercially available phenyl chlorocarbamate (94 mL, 0.75 mol) was added dropwise over 2 hours. After the dripping was complete, the mixture was stirred under nitrogen atmosphere at room temperature for 16 hours. The reaction mixture was added to ice water (2 L) and extracted with ethyl acetate (1.5 L) twice. The organic layer was washed with water (1 L) and a saturated saline solution (300 mL). The organic layer was dried over anhydrous magnesium sulfate and then the solvent was evaporated. n-Heptane and ethyl acetate were added to the concentrated residue and the precipitate was collected by filteration and washed with n-heptane and tert-butyl methyl ether to obtain the title compound (74.2 g, 66%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
phenyl chlorocarbamate
Quantity
94 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.CN.N1C=CC=C[CH:5]=1.Cl[NH:11][C:12](=[O:20])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O>[CH3:5][NH:11][C:12](=[O:20])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
124 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
phenyl chlorocarbamate
Quantity
94 mL
Type
reactant
Smiles
ClNC(OC1=CC=CC=C1)=O
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen atmosphere at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1.5 L) twice
WASH
Type
WASH
Details
The organic layer was washed with water (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
n-Heptane and ethyl acetate were added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
the precipitate was collected by filteration
WASH
Type
WASH
Details
washed with n-heptane and tert-butyl methyl ether

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.